1-[Bis(trifluoroacetoxy)iodo]-4-methylbenzene

Hypervalent Iodine Synthesis Reagent Preparation Yield Optimization

1-[Bis(trifluoroacetoxy)iodo]-4-methylbenzene (CAS 51571-26-7), also referred to as p-tolylbis(trifluoroacetoxy)iodine(III) or 4-(bis(trifluoroacetoxy)iodo)toluene, is a hypervalent iodine(III) reagent belonging to the [bis(acyloxy)iodo]arene family. It features a 4-methylphenyl (p-tolyl) group bound to an iodine(III) center bearing two electron-withdrawing trifluoroacetoxy (TFA) ligands.

Molecular Formula C11H7F6IO4
Molecular Weight 444.06 g/mol
Cat. No. B12276720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[Bis(trifluoroacetoxy)iodo]-4-methylbenzene
Molecular FormulaC11H7F6IO4
Molecular Weight444.06 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)I(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F
InChIInChI=1S/C11H7F6IO4/c1-6-2-4-7(5-3-6)18(21-8(19)10(12,13)14)22-9(20)11(15,16)17/h2-5H,1H3
InChIKeyGSHSIKXVBJBPQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[Bis(trifluoroacetoxy)iodo]-4-methylbenzene: A Specialized Hypervalent Iodine(III) Reagent for Targeted Oxidative Transformations


1-[Bis(trifluoroacetoxy)iodo]-4-methylbenzene (CAS 51571-26-7), also referred to as p-tolylbis(trifluoroacetoxy)iodine(III) or 4-(bis(trifluoroacetoxy)iodo)toluene, is a hypervalent iodine(III) reagent belonging to the [bis(acyloxy)iodo]arene family. It features a 4-methylphenyl (p-tolyl) group bound to an iodine(III) center bearing two electron-withdrawing trifluoroacetoxy (TFA) ligands. Within this class, it is a structural analogue of the widely used [bis(trifluoroacetoxy)iodo]benzene (PIFA), where the p-tolyl moiety replaces the phenyl ring. While PIFA and related iodoarene reagents share a common reactivity manifold—oxidative coupling, Hofmann rearrangements, and phenolic oxidations—the presence of the electron-donating 4-methyl substituent profoundly alters the physical stability of the compound, making it a niche reagent that requires careful handling and procurement planning [1].

Why 1-[Bis(trifluoroacetoxy)iodo]-4-methylbenzene Cannot Be Trivially Replaced by PIFA or DIB Analogs


Generic substitution with the parent compound PIFA ([bis(trifluoroacetoxy)iodo]benzene) or the less reactive (diacetoxyiodo)benzene (DIB) overlooks critical, quantifiable differences in shelf-life and synthetic accessibility. The 4-methylphenyl derivative exhibits markedly reduced physical stability, deteriorating within days even under optimal storage, whereas PIFA remains bench-stable for extended periods. Furthermore, the electron-donating p-tolyl group alters the electrophilicity of the hypervalent iodine center relative to the unsubstituted phenyl congener, potentially modifying reactivity and regiochemical outcomes. Consequently, procurement decisions cannot be based solely on reagent class membership; they must account for these measurable physicochemical disparities to avoid experimental failures or material waste [1][2].

Quantitative Procurement Evidence for 1-[Bis(trifluoroacetoxy)iodo]-4-methylbenzene: Head-to-Head Comparisons with PIFA and DIB


Synthetic Yield Comparison: 4-Methylphenyl BTI vs. Phenyl BTI (PIFA)

Under an identical sodium percarbonate/(CF3CO)2O/CH2Cl2 oxidation protocol, the 4-methylphenyl derivative (p-tolyl-BTI) is isolated in 76% yield, compared to 87% for the unsubstituted phenyl analog (PIFA). This 11-percentage-point deficit reflects the influence of the electron-donating methyl substituent on the oxidation efficiency and product isolation [1].

Hypervalent Iodine Synthesis Reagent Preparation Yield Optimization

Melting Point and Purity: Distinguishing Physical Characteristics vs. Phenyl BTI

The freshly prepared 4-methylphenyl BTI exhibits a melting point of 112–115 °C, approximately 8–10 °C lower than that of phenyl BTI (122–124 °C). Both compounds achieve 98–99% purity (iodometric titration) under the standardized protocol. The lower melting point is a direct consequence of the p-tolyl substitution and is a useful quality-control indicator during procurement [1].

Physical Characterization Melting Point Purity Assessment

Shelf-Life Instability: A Critical Procurement Differentiator for the 4-Methylphenyl Derivative

The 4-methylphenyl BTI is explicitly identified as one of the least stable members of the ArI(OCOCF3)2 family. The original authors reported that p-MeC6H4I(OCOCF3)2 deteriorates within several days—even when stored in the dark in a cooler—ultimately forming oily residues with a strong acidic odor. In contrast, the parent phenyl BTI and the 4-chloro- and 4-fluoro-substituted analogues are noted as substantially more stable [1]. This instability is not a general class property but is specific to the electron-rich p-tolyl derivative.

Stability Shelf-Life Storage Conditions

Reactivity Advantage of Trifluoroacetoxy Ligands vs. Diacetoxy Ligands: Class-Level Inference

The electron-withdrawing trifluoroacetoxy (TFA) ligands in [bis(trifluoroacetoxy)iodo]arenes increase the electrophilicity of the hypervalent iodine(III) center compared to the corresponding diacetoxy (OAc) analogues. While direct comparative kinetic data are not available for the 4-methylphenyl derivative specifically, the general class behavior indicates that TFA-bearing reagents are stronger oxidants, as evidenced by the broader scope of reactions they mediate (e.g., acidic Hofmann rearrangement, oxidative dearomatization of phenols) [1]. This class-level inference suggests that the 4-methylphenyl BTI should be considered when the diacetoxy analogue (p-(diacetoxyiodo)toluene) fails to deliver sufficient oxidative driving force.

Oxidative Reactivity Electrophilicity Ligand Effect

Optimal Deployment Scenarios for 1-[Bis(trifluoroacetoxy)iodo]-4-methylbenzene Based on Quantitative Differentiation Evidence


Exploratory Methodology Studies Requiring Electron-Rich Hypervalent Iodine Reagents

When a research group is systematically investigating electronic effects in hypervalent iodine-mediated oxidations, the intrinsic instability and distinct melting point of the 4-methylphenyl BTI provide a unique opportunity to probe structure–reactivity relationships. The reduced synthetic yield (76% vs. 87% for PIFA) must be factored into resource planning, but the electron-donating p-tolyl group offers a tunable handle that is not available with the parent phenyl compound. Procurement should be limited to small quantities used within days of receipt [1].

Reactions Where Trifluoroacetoxy-Mediated Reactivity Is Required but PIFA Is Incompatible

In transformations where the strong oxidative power of the TFA ligand is essential (e.g., acidic Hofmann rearrangements, oxidative dearomatization), but the unsubstituted PIFA leads to over-oxidation or side-reactions due to excessive electrophilicity, the 4-methylphenyl BTI offers a subtly attenuated reactivity profile. While direct head-to-head reaction-yield comparisons are not yet published, the class-level inference of TFA > OAc reactivity provides a rational basis for its selection over p-(diacetoxyiodo)toluene. Users must verify reactivity in their specific substrate system [2].

In-House Reagent Synthesis for Immediate On-Demand Use

The straightforward Na2CO3·1.5H2O2/(CF3CO)2O/CH2Cl2 protocol described for ArI(OCOCF3)2 synthesis makes in-house preparation a viable procurement alternative for the 4-methylphenyl derivative. The 76% yield and 98–99% purity are acceptable for immediate consumption, bypassing the shelf-life limitations of commercial samples. This just-in-time synthesis strategy is the recommended procurement route for laboratories that require this specific reagent intermittently but cannot accept the waste associated with commercial quantities [1].

Quality Control Reference Standard for Hypervalent Iodine Reagent Libraries

Chemical suppliers and compound management facilities can use the distinctive melting point range (112–115 °C) and the documented rapid degradation profile as quality metrics to validate the identity and freshness of batches of 1-[bis(trifluoroacetoxy)iodo]-4-methylbenzene. A batch exhibiting a melting point within this range and demonstrating >98% purity by iodometry upon initial receipt, but failing these criteria within a week, confirms the intrinsic instability of the compound and validates proper identification [1].

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